
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives It features a tert-butyl group attached to the pyridine ring, which is further connected to a methylmethanamine group
Méthodes De Préparation
The synthesis of 1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine can be achieved through several synthetic routes. One common method involves the reaction of 5-(tert-butyl)pyridine-3-carbaldehyde with N-methylmethanamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction results in piperidine derivatives .
Applications De Recherche Scientifique
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it may interact with cell membrane receptors, modulating signal transduction processes .
Comparaison Avec Des Composés Similaires
1-(5-(tert-Butyl)pyridin-3-yl)-N-methylmethanamine can be compared with other pyridine derivatives, such as:
2-(tert-Butyl)pyridine: Similar in structure but lacks the N-methylmethanamine group, resulting in different chemical reactivity and biological activity.
3-(tert-Butyl)pyridine: Another structural isomer with distinct properties due to the position of the tert-butyl group.
4-(tert-Butyl)pyridine: Exhibits different reactivity patterns and applications compared to the 5-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-(5-tert-butylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)10-5-9(6-12-4)7-13-8-10/h5,7-8,12H,6H2,1-4H3 |
Clé InChI |
SLVDWTGVEMCUNY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=CC(=C1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


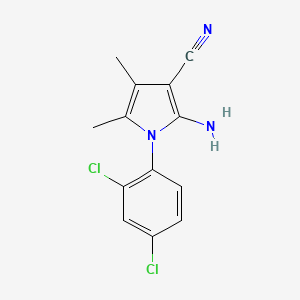
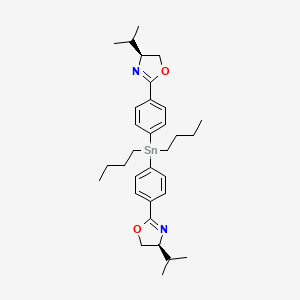
![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)

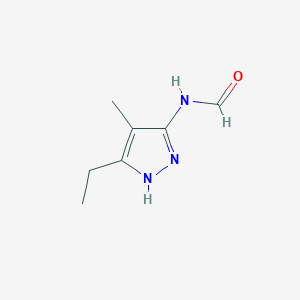
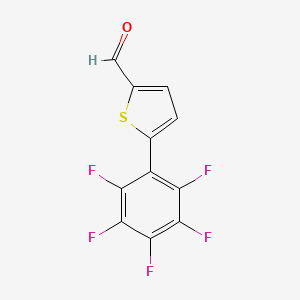

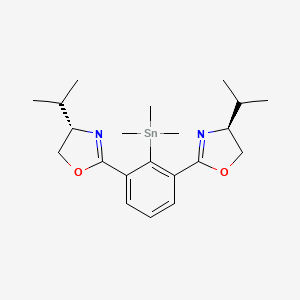
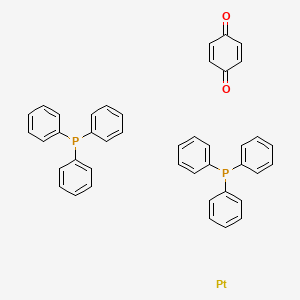

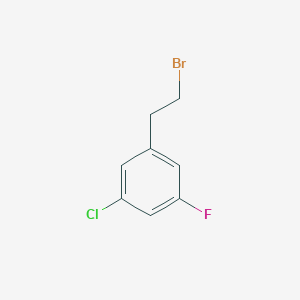
![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
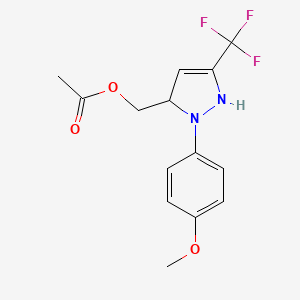
![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
